molecular formula C7H9ClN2O2 B11903996 2-Chloro-5-(2-methoxyethoxy)pyrazine

2-Chloro-5-(2-methoxyethoxy)pyrazine

Katalognummer: B11903996
Molekulargewicht: 188.61 g/mol
InChI-Schlüssel: NIPXYXQMCHZHQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2-methoxyethoxy)pyrazine typically involves the reaction of 2-chloropyrazine with 2-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(2-methoxyethoxy)pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazines, depending on the nucleophile used.

    Oxidation Reactions: Pyrazine N-oxides are the major products.

    Reduction Reactions: Reduced pyrazine derivatives are formed.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-(2-methoxyethoxy)pyrazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(2-methoxyethoxy)pyrazine is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. The compound may act by inhibiting certain enzymes or receptors, thereby modulating cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and methoxyethoxy group on the pyrazine ring makes it a valuable intermediate in the synthesis of various bioactive compounds .

Eigenschaften

Molekularformel

C7H9ClN2O2

Molekulargewicht

188.61 g/mol

IUPAC-Name

2-chloro-5-(2-methoxyethoxy)pyrazine

InChI

InChI=1S/C7H9ClN2O2/c1-11-2-3-12-7-5-9-6(8)4-10-7/h4-5H,2-3H2,1H3

InChI-Schlüssel

NIPXYXQMCHZHQT-UHFFFAOYSA-N

Kanonische SMILES

COCCOC1=CN=C(C=N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.